![molecular formula C15H16O5 B2891831 Ursinoic acid CAS No. 30265-59-9](/img/structure/B2891831.png)
Ursinoic acid
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Overview
Description
Ursolic acid, also known as urson, prunol, malol, or 3β-hydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid identified in the epicuticular waxes of apples and widely found in the peels of fruits, as well as in herbs and spices like rosemary and thyme . It has a broad range of biological activities and numerous potential health benefits .
Molecular Structure Analysis
Chemically, ursolic acid is a pentacyclic triterpenoid that is composed of 30 carbon atoms. Its molecular formula is C30H48O3 .Chemical Reactions Analysis
Ursolic acid has been shown to have significant in vitro bacteriostatic effects . It can act on molecular targets of various signaling pathways, inhibit the growth of cancer cells, promote cycle stagnation, and induce apoptosis .Physical And Chemical Properties Analysis
Ursolic acid is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone .Scientific Research Applications
Chemical Structure and Characteristics
Ursinoic acid, an aromatic oxo acid, was studied for its structure using UV, IR, and NMR spectroscopy, as well as derivative preparation. It was isolated from the roots of Angelica ursina and identified as 2′,2′-dimethylpyrano-5′, 6′:5, 6-(2, 4-dimethoxy)benzoylacetic acid (Nikonov & Yagudaev, 1970).
Role in Undergraduate Research and Scientific Thinking Skills Development
While not directly related to ursinoic acid, research on the development of scientific thinking skills in undergraduate chemistry researchers provides context for the type of environment where compounds like ursinoic acid might be studied. Performance-based assessments are used to measure the effect of research experiences on students' analytical and data-driven decision-making in scientific problems, which could include the study of ursinoic acid (Harsh, 2016).
Analytical Methodology in Phytochemistry
A validated HPTLC method for estimating ursolic acid in Urtica dioica leaves highlights the importance of accurate and efficient analytical methods in phytochemistry. While this study is specific to ursolic acid, it underscores the relevance of such methodologies in the study of compounds like ursinoic acid (Shailajan et al., 2014).
Corrosion Inhibition Research
Urtica dioica leaves, which contain compounds like ursinoic acid, have been studied for their potential as corrosion inhibitors. This research involves examining the effects of plant extracts on metal corrosion, indicating a possible application of ursinoic acid in this field (Ramezanzadeh et al., 2018).
Mechanism of Action
Ursolic acid can act on molecular targets of various signaling pathways, inhibit the growth of cancer cells, promote cycle stagnation, and induce apoptosis . Through the action of UA, AMPK is activated and the mammalian target of the rapamycin (mTOR) signaling pathway is suppressed, thus controlling protein synthesis and cell growth .
Safety and Hazards
Future Directions
The use of ursolic acid as a substitute for oral antibiotics or as a novel feed additive in animal husbandry should be considered . A variety of UA nanoformulations, such as micelles, liposomes, and nanoparticles, which can increase the solubility and bioactivity of UA, while promoting the accumulation of UA in tumor tissues, have been prepared .
properties
IUPAC Name |
3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBOSSCMLZGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346063 |
Source
|
Record name | Ursinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30265-59-9 |
Source
|
Record name | Ursinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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